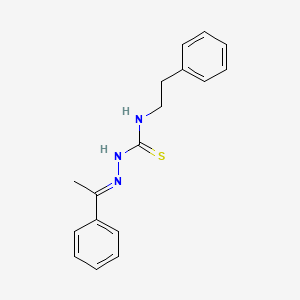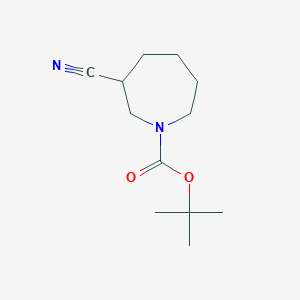
3-氰基氮杂环庚烷-1-羧酸叔丁酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-cyanoazepane-1-carboxylate: is a chemical compound with the molecular formula C11H18N2O2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
科学研究应用
Chemistry: tert-Butyl 3-cyanoazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities and materials.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a building block for designing bioactive compounds and studying their effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Researchers investigate its role in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: In the industrial sector, tert-butyl 3-cyanoazepane-1-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyanoazepane-1-carboxylate typically involves the reaction of azepane with tert-butyl chloroformate and a cyanating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of tert-butyl 3-cyanoazepane-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: tert-Butyl 3-cyanoazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.
Substitution: The tert-butyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various functionalized derivatives.
作用机制
The mechanism of action of tert-butyl 3-cyanoazepane-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the cyano and tert-butyl groups, play a crucial role in its reactivity and interactions. These interactions can influence biological pathways, leading to specific effects on cellular processes.
相似化合物的比较
tert-Butyl 3-aminopropanoate: Similar in structure but with an amino group instead of a cyano group.
tert-Butyl 3-cyanopropanoate: Contains a cyano group but differs in the length of the carbon chain.
tert-Butyl 3-cyanobutanoate: Another similar compound with a different carbon chain length.
Uniqueness: tert-Butyl 3-cyanoazepane-1-carboxylate stands out due to its seven-membered azepane ring, which imparts unique chemical properties
属性
IUPAC Name |
tert-butyl 3-cyanoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYWDIMUFLWANK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2480750.png)
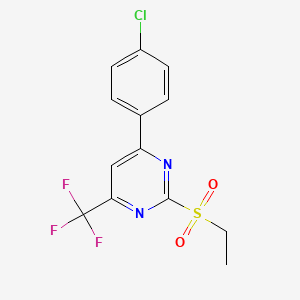
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2480756.png)
![2-(Chloromethyl)-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B2480757.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)
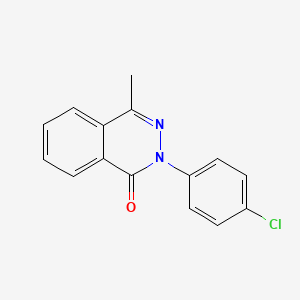
![2-(2,5-dimethylphenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480760.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2480761.png)
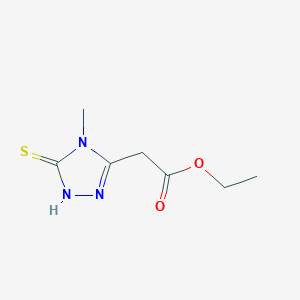
![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2480766.png)
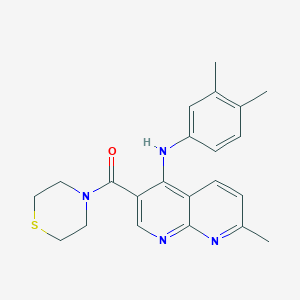
![N-(3,5-dichlorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2480768.png)
